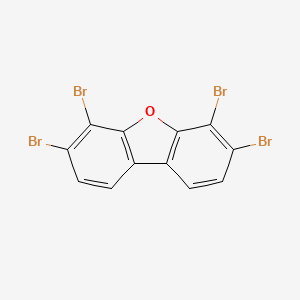

3,4,6,7-Tetrabromo-dibenzofuran

Description

Contextual Significance of Polybrominated Dibenzofurans as Environmental Contaminants

Polybrominated dibenzofurans (PBDFs) are a group of halogenated aromatic hydrocarbons that have garnered significant attention as persistent organic pollutants (POPs). epa.gov These compounds are not intentionally produced; instead, they are often formed as unintentional byproducts during the production and thermal degradation of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs). nih.gov The widespread use of BFRs in a vast array of consumer products, including electronics, textiles, and plastics, has led to the ubiquitous presence of PBDFs in various environmental compartments.

The environmental concern surrounding PBDFs stems from their persistence, bioaccumulative potential, and toxicity. epa.gov They have been detected in diverse matrices, including soil, sediment, air, and biota, including human tissues. nih.gov The formation of PBDFs can occur during manufacturing processes, recycling activities, and combustion events like accidental fires or improper waste incineration. nih.gov

Specific Focus on 3,4,6,7-Tetrabromo-dibenzofuran within the PBDF Congener Family

Within the large family of 135 possible PBDF congeners, which differ by the number and position of bromine atoms, scientific research has been highly selective. A significant portion of toxicological studies has concentrated on congeners with bromine atoms in the 2, 3, 7, and 8 positions. This is due to the well-established "dioxin-like" toxicity associated with this specific substitution pattern, which is analogous to their chlorinated counterparts, the polychlorinated dibenzofurans (PCDFs). nih.gov

Consequently, this compound, which lacks the 2,3,7,8-substitution pattern, remains a largely unstudied compound. There is a notable scarcity of published research and reference data specifically pertaining to its chemical and physical properties, environmental occurrence, and toxicological profile. This lack of information is primarily due to the lower perceived toxicological risk compared to its 2,3,7,8-substituted isomers and a corresponding lack of commercially available analytical standards for its detection and quantification.

To illustrate the structural difference that dictates the research focus, the following table compares this compound with the extensively studied 2,3,7,8-Tetrabromodibenzofuran.

| Feature | This compound | 2,3,7,8-Tetrabromodibenzofuran |

| Chemical Structure | Bromine atoms at positions 3, 4, 6, and 7 | Bromine atoms at positions 2, 3, 7, and 8 |

| "Dioxin-Like" Configuration | No | Yes |

| Research Focus | Very Low | High |

| Data Availability | Scarce | Extensive |

Overview of Current Academic Research Landscape on Brominated Dibenzofurans

The current academic research landscape for brominated dibenzofurans is predominantly shaped by the toxicological significance of the 2,3,7,8-substituted congeners. Key areas of investigation include:

Formation Mechanisms: Studies have explored the pathways of PBDF formation from the pyrolysis and photolysis of BFRs, particularly PBDEs. Research has also investigated the influence of factors like temperature, oxygen concentration, and the presence of catalysts on the formation of different PBDF congeners.

Analytical Method Development: A substantial body of research is dedicated to developing and refining analytical techniques for the extraction, cleanup, and sensitive detection of PBDFs in complex environmental and biological samples. High-resolution gas chromatography coupled with high-resolution mass spectrometry is the primary tool for isomer-specific analysis.

Environmental Occurrence and Fate: Numerous studies have documented the levels and congener profiles of PBDFs in various environmental media and in wildlife and human populations across the globe. nih.gov This research helps in understanding the transport, distribution, and bioaccumulation of these contaminants.

Toxicology: The toxic effects of PBDFs, particularly the 2,3,7,8-substituted congeners, have been a major focus. These studies have established a spectrum of toxic responses similar to those of their chlorinated analogues, including immunotoxicity, reproductive and developmental effects, and carcinogenicity. nih.gov The World Health Organization has considered the inclusion of brominated dioxin-like compounds in the Toxicity Equivalency Factor (TEF) concept, which is used for risk assessment. nih.gov

Structure

3D Structure

Properties

CAS No. |

617707-92-3 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

3,4,6,7-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-7-3-1-5-6-2-4-8(14)10(16)12(6)17-11(5)9(7)15/h1-4H |

InChI Key |

TUFUUAMCJCRMQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=C(C=C3)Br)Br)Br)Br |

Origin of Product |

United States |

Formation Mechanisms of 3,4,6,7 Tetrabromo Dibenzofuran

Unintentional Formation Pathways of Polybrominated Dibenzofurans

Polybrominated dibenzofurans (PBDFs) are not commercially produced but are formed as unintentional byproducts in several thermal and photochemical processes. inchem.orgwikipedia.org Their presence in the environment is a direct result of the widespread use of brominated flame retardants (BFRs).

Pyrolysis and combustion of materials containing brominated flame retardants (BFRs) are significant sources of PBDFs. researchgate.net These thermal degradation processes can occur under various conditions, such as in industrial incinerators, during the recycling of electronic waste, and in accidental fires. nih.govresearchgate.net

Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs that have been extensively used in a wide range of consumer products, including plastics, textiles, and electronics. wikipedia.orgepa.gov There is a strong correlation between the congener patterns of PBDEs and the resulting PBDFs, indicating that PBDEs are direct precursors to PBDF formation. researchgate.netnih.gov The structural similarity between PBDEs and PBDFs facilitates this conversion, which can occur through the cleavage of the ether bond in PBDEs, followed by cyclization to form the dibenzofuran (B1670420) structure. nih.govaaqr.org

The formation of PBDFs from PBDEs is a complex process. For instance, lower brominated PBDEs can be converted to PBDD/Fs through the disruption of the ether bond. aaqr.org Conversely, higher brominated PBDEs may favor the formation of polybromobenzene. aaqr.org

The formation of PBDFs is highly dependent on several factors, including temperature, the surrounding atmosphere, and the specific composition of the BFR precursors. researchgate.netnih.gov

Temperature: Research indicates that the formation of PBDFs from the oxidation of BFRs occurs within a specific temperature range, typically between 700-850 °C. nih.gov Higher temperatures facilitate the loss of an ortho-bromine atom from PBDEs, which is a key step in the cyclization process to form PBDFs. nih.gov In contrast, the decomposition of pure PBDEs to form dioxins generally occurs at temperatures above 600 °C. researchgate.net However, when PBDEs are co-pyrolyzed with a polystyrene polymer matrix, dioxin formation can occur at lower temperatures, between 350 °C and 400 °C. researchgate.net

Atmosphere: The presence of oxygen is a critical factor. The oxidation of polybrominated biphenyls (PBBs), another class of BFRs, has been identified as a pathway for the formation of PBDFs. nih.gov The process involves the formation of an R-OO adduct that evolves to yield PBDFs. nih.gov

Precursor Composition: The specific structure and bromination level of the BFR precursor significantly influence the types and yields of PBDFs formed. researchgate.net For example, the oxidation of monobromobenzene can lead to the generation of various pre-PBDF intermediates. nih.gov

Interactive Table: Influence of Temperature on PBDF Formation

| Temperature Range (°C) | Process | Precursor(s) | Key Findings | Reference(s) |

| 350-400 | Co-pyrolysis | PBDEs with Polystyrene | Dioxin formation at lower temperatures. | researchgate.net |

| 700-850 | Oxidation | BFRs | Optimal range for PBDF formation. | nih.gov |

| >600 | Decomposition | Pure PBDEs | Dioxin formation. | researchgate.net |

Waste incineration, particularly of municipal and electronic waste (e-waste), is a major source of PBDF emissions. nih.govresearchgate.net Poorly operated incinerators can release significant amounts of these toxic compounds. nih.gov E-waste is a particular concern due to the high concentration of BFRs in plastics and electronic components. nih.goveurekalert.org

During the thermal treatment of e-waste, PBDEs and other BFRs are subjected to high temperatures, leading to the formation of PBDFs. nih.gov Studies have shown a significant correlation between the concentrations of PBDEs and PBDD/Fs in samples from e-waste recycling facilities. nih.gov The composition of the resulting dioxin mixture is complex, often containing polybrominated and mixed halogenated dibenzofurans. eurekalert.org

Interactive Table: PBDD/F Concentrations in E-waste Recycling Environments

| Sample Type | Key Findings | Reference(s) |

| Soil and Workshop Dust | Highest mean concentrations of total PBDD/Fs found. | nih.gov |

| E-waste Burning Areas | High concentrations of mixed halogenated dibenzofurans (PXDFs). | eurekalert.org |

| Ambient Environment | High levels of PBDEs, PCBs, and PCDD/Fs indicate serious environmental problems from e-waste recycling. | nih.gov |

Beyond high-temperature industrial processes, PBDFs can also be formed under environmental conditions through the degradation of other brominated organic chemicals.

The exposure of PBDEs to ultraviolet (UV) radiation, from sunlight for example, can lead to their degradation and the subsequent formation of PBDFs. nih.govmdpi.com This photochemical transformation is a significant environmental pathway for the generation of these toxic compounds. inchem.org The process typically involves the cleavage of a carbon-bromine bond at an ortho position on the PBDE molecule, which generates an aryl radical. nih.gov This radical can then undergo intramolecular cyclization to form a PBDF. nih.gov

The efficiency of this photodegradation and the resulting products are influenced by several factors:

Wavelength of UV light: PBDEs absorb light in the UV-B (280-315 nm) and UV-A (315-400 nm) ranges, with higher absorption in the UV-B range. mdpi.com

Presence of other substances: The presence of organic matter and other components in water can influence the degradation process. mdpi.com

Hydrogen donors: The presence of hydrogen donors in the surrounding medium (like organic solvents or water) can compete with the cyclization reaction, leading to the formation of lower-brominated PBDEs instead of PBDFs. nih.gov

Industrial Processes and By-product Generation

The formation of 3,4,6,7-Tetrabromo-dibenzofuran is also associated with various industrial activities, where it can be generated as an unintentional by-product.

Presence as Impurities in Commercial Brominated Flame Retardant Mixtures

Polybrominated dibenzodioxins (PBDDs) and PBDFs, including tetrabromodibenzofurans, have been identified as impurities in commercial brominated flame retardant (BFR) products. researchgate.net Specifically, commercial mixtures of decabromodiphenyl ether (deca-BDE) have been found to contain PBDFs. researchgate.net The total concentrations of 12 different 2,3,7,8-substituted tetra- to octa-BDD/Fs in these mixtures have been measured in the range of 3.4 to 13.6 µg/g. researchgate.net The presence of these impurities highlights a direct route for the introduction of this compound into products and the environment.

Formation in Metallurgical and Textile Industries

Nonferrous metallurgical processes are recognized as significant sources of PBDD/Fs. researchgate.net These high-temperature processes can provide the conditions necessary for the formation of these compounds, likely through the de novo synthesis pathway or from the degradation of brominated materials present in the raw materials or waste streams. The textile industry also represents a potential source, particularly during the processing of textiles treated with brominated flame retardants. inchem.org

Formation during Production and Recycling of Plastic Materials Containing Brominated Precursors

The production and recycling of plastics containing brominated flame retardants are key sources of PBDD/F formation. researchgate.net Thermal stress during these processes can lead to the degradation of BFRs and the subsequent formation of PBDD/Fs. researchgate.net For example, the pyrolysis of the polybrominated biphenyl (B1667301) (PBB) fire retardant, FireMaster FF-1, at 380-400°C has been shown to produce tetrabromodibenzofurans. nih.gov Similarly, the thermal degradation of other BFRs, such as tetrabromobisphenol A (TBBPA), can also lead to the formation of PBDFs. researchgate.net

The levels of PBDFs in plastics containing PBDEs can be significantly higher than those found in the original technical mixtures, suggesting that transformation of PBDEs occurs during the production, use, or recycling of these materials. researchgate.net

Enzymatic and Light-Induced Coupling of Environmental Bromophenols

The formation of PBDDs in the marine environment through natural processes is well-established, with reactive bromophenols being identified as likely precursors. nih.gov While this has been more specifically documented for polybrominated dibenzo-p-dioxins (PBDDs), similar enzymatic and light-induced coupling reactions of bromophenols could potentially lead to the formation of brominated dibenzofurans. For instance, the phototransformation of 2,4,6-tribromophenol (B41969) (TBP) in aqueous solution under UV irradiation has been shown to produce various photoproducts, including hydroxylated PBDEs and dihydroxylated polybrominated biphenyls, suggesting that photodimerization is a possible reaction pathway. researchgate.net This indicates that under certain environmental conditions, bromophenols can couple to form more complex brominated aromatic compounds.

Environmental Occurrence and Distribution of 3,4,6,7 Tetrabromo Dibenzofuran

Detection in Diverse Environmental Matrices

Due to their chemical properties, PBDFs, including tetrabrominated congeners, are found globally in abiotic environments. Their low water solubility and high affinity for organic matter mean they tend to associate with particles in the air, soil, and sediment. cdnsciencepub.combham.ac.uk

PBDFs are consistently detected in the atmosphere, where they are predominantly associated with particulate matter. cdnsciencepub.com This association facilitates their long-range transport, allowing for their distribution to regions far from their original sources. pops.intbham.ac.ukinchem.org Atmospheric transport is considered a primary pathway for the global dispersal of these contaminants. pops.intcdnsciencepub.com

Studies have characterized PBDD/F concentrations in various atmospheric settings, showing a clear distinction between rural, urban, and industrial areas. researchgate.net For instance, research in different atmospheric environments in Taiwan found that the average PBDD/F concentrations were lowest in rural areas and significantly higher in industrial zones and science parks, which may be linked to emissions from electronics industries. researchgate.net In a study near a municipal solid waste incinerator, the mean atmospheric concentration of PBDD/Fs was 12.2 fg WHO-TEQ Nm⁻³. env.go.jp Another study measuring air over the ocean near Taiwan detected only highly brominated PBDF congeners, such as 1,2,3,4,7,8-HxBDF, 1,2,3,4,6,7,8-HpBDF, and OBDF, suggesting that these heavier congeners can also undergo long-range transport. researchgate.net

Atmospheric Concentrations of PBDD/Fs in Different Environments

| Environment Type | Mean PBDD/F Concentration (fg/m³) | Mean PBDD/F TEQ Concentration (fg I-TEQ/m³) | Source |

|---|---|---|---|

| Rural | 1.5 | 0.13 | researchgate.net |

| Urban | 2.1 | 0.24 | researchgate.net |

| Industrial | 3.7 | 0.45 | researchgate.net |

| Science Park | 7.7 | 0.82 | researchgate.net |

In aquatic environments, PBDFs are found in both water and sediment. service.gov.uk Due to their hydrophobic nature, they tend to partition from the water column and adsorb to sediment particles. ospar.orgservice.gov.uk Consequently, sediments often act as a significant sink and long-term reservoir for these contaminants. ospar.org

Studies of sediment cores have shown a historical trend of increasing PBDF deposition. For example, analysis of sediment cores from Tokyo Bay revealed that PBDF concentrations began to increase significantly after the 1960s, coinciding with the increased production and use of brominated flame retardants. env.go.jp PBDFs are also detected in sewage sludge and biosolids, which can be a pathway for their entry into aquatic and terrestrial systems. ospar.orgpops.int A U.S. survey of archived biosolids found that PBDD/Fs contributed significantly to the total dioxin-like toxicity, accounting for an average of 75% of the total Toxic Equivalency (TEQ). pops.int

PBDFs are frequently detected in soil, with concentrations varying widely depending on proximity to sources. pops.int Local sources, such as electronic waste (e-waste) recycling facilities, are critical contributors to high levels of PBDFs in soil. pops.intscispace.com The thermal processing and improper disposal of e-waste containing BFRs can lead to significant localized contamination. scispace.com

A study in Eastern China analyzed soil from an e-waste recycling facility and a chemical industrial complex. The results showed dramatically higher concentrations at the e-waste site. scispace.com Photolytic degradation of polybrominated diphenyl ethers (PBDEs) on soil surfaces can also be a source for the formation of PBDFs. diva-portal.org

Total PBDD/F Concentrations in Soil Samples

| Location Type | Concentration Range (pg/g dry wt) | Source |

|---|---|---|

| E-waste Recycling Facility | 716 - 800,000 | scispace.com |

| Chemical-Industrial Complex | Not Detected - 427 | scispace.com |

Occurrence in Biological Compartments

The persistent and lipophilic ("fat-loving") properties of PBDFs lead to their accumulation in the fatty tissues of living organisms. ospar.org This process, known as bioaccumulation, can lead to the biomagnification of these compounds through the food web, resulting in higher concentrations at higher trophic levels. pops.int

The widespread presence of PBDFs in aquatic ecosystems leads to their uptake by aquatic organisms. ospar.org They have been detected in a variety of species, including fish, shellfish, and algae. ospar.org The contamination of seafood is a primary route of human exposure to these compounds. ospar.orgpops.int

Studies in the Baltic Sea have found high concentrations of PBDDs in algae, shellfish, and fish, with evidence suggesting that some of these compounds may have natural, biogenic origins in addition to anthropogenic sources. Research on perch from the Baltic Sea reported PBDD levels ranging from 0.4 to 73 pg/g fresh weight between 1990 and 2005. researchgate.net The toxicity of PBDD/Fs is similar to their chlorinated counterparts, and they are included in the World Health Organization's Toxic Equivalency Factor (TEF) scheme to assess the combined risk from these dioxin-like compounds. ospar.org

Data on the accumulation of PBDFs in terrestrial wildlife is notably scarce. ospar.org A survey conducted in Japan in 2000 analyzed samples from terrestrial birds and mammals but did not detect brominated dioxins in these specific samples. scispace.com

While direct measurements are limited, the potential for exposure exists. Wildlife that forages in and around contaminated sites, such as landfills where e-waste and other BFR-containing products are disposed of, may be exposed to PBDFs. env.go.jp Birds, in particular, have been studied for their exposure to the precursor compounds (PBDEs), but data on the resulting accumulation of PBDD/Fs is lacking. cdnsciencepub.comresearchgate.net It is presumed that the physicochemical properties that drive bioaccumulation in aquatic food webs would also apply to terrestrial systems. bham.ac.uk

Presence in Food and Feed Samples, including Eggs, Broiler Fat, and Feed Additives

Research into the contamination of food and animal feed by specific polybrominated dibenzofurans (PBDFs) has primarily centered on the most toxic congeners, particularly those with bromine atoms in the 2,3,7,8 positions. Specific data on the presence of the 3,4,6,7-Tetrabromo-dibenzofuran isomer in eggs, broiler fat, and feed additives is not available in the reviewed scientific literature.

However, studies have confirmed the presence of other tetrabromo-dibenzofuran isomers in the poultry production chain. During routine monitoring, a discrepancy between bioassay results and targeted chemical analysis of egg and broiler fat samples led to the identification of 2,3,7,8-tetrabromo-dibenzofuran (2,3,7,8-TBDF). nih.gov This discovery prompted an investigation into the source of the contamination.

Subsequent analysis of poultry feed and specific feed additives, such as choline chloride and L-lysine, confirmed the presence of 2,3,7,8-TBDF. nih.gov A feed-to-food transfer model suggested that contaminated poultry feed, likely through a feed additive, was the probable source of 2,3,7,8-TBDF found in the broilers and eggs. nih.gov While levels of 2,3,7,8-TBDF (up to 2.3 pg/g) were detected in the feed additive choline chloride, it was concluded that this low concentration was unlikely to result in detectable levels in poultry products. nih.gov In poultry eggs, the main PBDD/Fs found were identified as 2,3,7,8-TBDF, 1,2,3/4,7,8-PeBDF, 1,2,3,4,7,8-HxBDF and 1,2,3,4,6,7,8-HpBDF. nih.gov

The general pathway for contamination involves the bioaccumulation of these lipophilic (fat-soluble) compounds. nih.gov Dioxins and related compounds present in the environment, particularly in soil, can be ingested by free-range animals and accumulate in their fatty tissues and, subsequently, in their products like eggs. nih.govresearchgate.net

Interactive Data Table: Occurrence of Tetrabromo-dibenzofuran Congeners in Food and Feed

| Sample Matrix | Compound Detected | Concentration | Probable Source |

| Egg Fat | 2,3,7,8-Tetrabromo-dibenzofuran | Not Quantified in this study | Contaminated Feed nih.gov |

| Broiler Fat | 2,3,7,8-Tetrabromo-dibenzofuran | Not Quantified in this study | Contaminated Feed nih.gov |

| Poultry Feed | 2,3,7,8-Tetrabromo-dibenzofuran | Confirmed Presence | Feed Additives nih.gov |

| Feed Additive (Choline Chloride) | 2,3,7,8-Tetrabromo-dibenzofuran | Up to 2.3 pg/g | Industrial Contaminant nih.gov |

| Feed Additive (L-lysine) | 2,3,7,8-Tetrabromo-dibenzofuran | Confirmed Presence | Industrial Contaminant nih.gov |

Note: Data specifically for this compound was not found. The table reflects findings for the most studied isomer, 2,3,7,8-TBDF.

Spatial and Temporal Distribution Patterns of Polybrominated Dibenzofurans

Polybrominated dibenzofurans (PBDFs), like their chlorinated counterparts, are persistent organic pollutants that are unintentionally produced during combustion processes and as by-products in the manufacturing of brominated flame retardants. uea.ac.uknih.gov Their distribution in the environment is widespread, with specific patterns related to sources of emission and environmental transport mechanisms.

Spatial Distribution

The spatial distribution of PBDFs is heavily influenced by industrial and waste-handling activities. E-waste recycling sites, particularly those using crude methods, have been identified as significant sources of PBDFs and related compounds in the terrestrial environment. researchgate.net Studies in Guiyu, a major e-waste recycling site in China, found high concentrations of polybrominated diphenyl ethers (PBDEs) and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in soil and combusted residues. researchgate.net The highest concentrations were found in areas with acid leaching and open burning of electronic components. researchgate.net

Similarly, atmospheric concentrations of these compounds show spatial variability linked to sources. Monitoring around a municipal solid waste incinerator (MSWI) found higher concentrations of PCDD/Fs downwind of the facility. nih.gov A study across the Middle East also found the highest atmospheric concentrations of PCDD/Fs near industrial areas, such as a steel melting company and a hospital waste incinerator. researchgate.net These findings suggest that PBDFs, which are formed under similar conditions, would exhibit comparable spatial patterns, with elevated concentrations near combustion and industrial sources.

Temporal Distribution

Analyzing the temporal trends of PBDFs is often done by examining sediment cores, which provide a historical record of deposition. Studies of suspended sediments in the Niagara River from 1980 to 2002 showed a general trend of decreasing concentrations for historically used industrial chemicals like PCDDs/PCDFs, likely due to stricter regulations and remediation efforts. nih.gov In contrast, the temporal trend for the related PBDEs showed increasing concentrations from 1980 to a peak around 1995, reflecting their more recent and widespread use as flame retardants. nih.gov Although specific long-term trend data for PBDFs is limited, their formation as by-products of PBDEs and from combustion suggests their environmental concentrations may have followed a similar increasing trend during the latter part of the 20th century, potentially followed by a decline as regulations on PBDEs and emission controls were implemented. nih.govacs.org

Interactive Data Table: Environmental Concentrations of Dioxin-like Compounds

| Location/Matrix | Compound Class | Concentration Range | Key Finding |

| E-waste site soil (Guiyu, China) | PCDD/Fs | 12,500 - 89,800 pg/g (dry wt) | Acid leaching sites showed the highest levels. researchgate.net |

| E-waste combusted residue (Guiyu, China) | PCDD/Fs | 13,500 - 25,300 pg/g (dry wt) | Open burning is a major emission source. researchgate.net |

| Niagara River suspended sediment (peak) | PBDEs | Approx. 35 ng/g (in 1995) | Concentrations increased from 1988 to 1995. nih.gov |

| Niagara River suspended sediment | PCDDs/PCDFs | Decreasing trend (1980-2002) | Reflects implementation of control measures. nih.gov |

| Ambient Air (Oman, near industry) | PCDD/Fs | 489 - 557 fg I-TEQ/m³ | Proximity to industrial incinerators elevates levels. researchgate.net |

| Ambient Air (Kuwait, urban) | PCDD/Fs | ~150 - 250 fg I-TEQ/m³ | Elevated levels in urban and industrial areas. researchgate.net |

Environmental Fate and Transformation of 3,4,6,7 Tetrabromo Dibenzofuran

Degradation Pathways in Environmental Compartments

Photodegradation, or photolysis, is a primary mechanism for the transformation of polybrominated dibenzofurans (PBDFs) in the environment. This process involves the absorption of light energy, leading to the cleavage of chemical bonds and the formation of less brominated and other transformation products.

The principal photolytic transformation mechanism for brominated dibenzofurans is reductive debromination. frontiersin.org This process involves the cleavage of a carbon-bromine (C-Br) bond, followed by the abstraction of a hydrogen atom from the surrounding medium, resulting in the stepwise removal of bromine atoms. This mechanism is analogous to the well-documented photodegradation of polychlorinated dibenzofurans (PCDFs), where reductive dechlorination is the main pathway. csbsju.edu

Studies on related compounds, such as polybrominated diphenyl ethers (PBDEs), show that sunlight exposure can lead to their degradation into both lower-brominated PBDEs and the formation of PBDFs. diva-portal.org Once formed, these PBDFs, including congeners like 3,4,6,7-tetrabromo-dibenzofuran, undergo further photolysis. The process is initiated by the absorption of a photon, which excites the molecule to a higher energy state, making the C-Br bond susceptible to cleavage. The stability of the resulting aryl radical and the bond dissociation energy of the C-Br bond influence the rate and selectivity of this reaction.

In addition to reductive debromination, cleavage of the ether (C-O) bond in the dibenzofuran (B1670420) nucleus can occur, leading to the formation of hydroxylated biphenyls. csbsju.edu This pathway has been observed in the photolysis of the parent dibenzofuran compound, which yields 2,2'-dihydroxybiphenyl as an intermediate. csbsju.edu

The rate of photolysis of brominated dibenzofurans is highly dependent on the wavelength of incident radiation and various environmental factors.

Wavelength: Photodegradation is driven by ultraviolet (UV) radiation. Studies on the analogous compound 2,3,7,8-tetrachlorodibenzofuran (TCDF) demonstrate that shorter, more energetic UV wavelengths are more effective at inducing degradation. For instance, irradiation at 254 nm resulted in a significantly faster degradation rate compared to irradiation at 302 nm. mdpi.com PBDFs absorb light in the UV range (250–320 nm), and the efficiency of photolysis is directly related to the overlap between the compound's absorption spectrum and the spectrum of the light source. mdpi.com

Environmental Conditions: The surrounding medium and atmospheric conditions play a critical role in modulating photolysis rates.

Medium/Solvent: The presence of a hydrogen-donating solvent (like methanol or hexane) can facilitate reductive debromination by providing hydrogen atoms to stabilize the aryl radical formed after C-Br bond cleavage.

Sensitizers and Catalysts: The presence of photosensitizers or catalysts can accelerate degradation. Titanium dioxide (TiO₂), for example, has been shown to be an effective photocatalyst for the degradation of TCDF, significantly increasing the reaction rate compared to direct photolysis. nih.gov

Atmospheric Conditions: In the atmosphere, factors such as clouds and aerosols significantly impact photolysis rates. Clouds can either enhance photolysis by scattering light or reduce it by blocking direct sunlight. semanticscholar.orgcopernicus.org Aerosols, particularly absorptive types, generally reduce the actinic flux in the boundary layer, thereby decreasing photolysis rates. copernicus.org

| Factor | Influence on Photolysis Rate | Rationale/Mechanism | Citation(s) |

| Wavelength | Shorter UV wavelengths (e.g., 254 nm) lead to higher degradation rates. | Higher energy photons are more effective at cleaving C-Br bonds. The rate depends on the compound's absorption spectrum. | mdpi.com |

| Solvent/Medium | Hydrogen-donating solvents can increase the rate. | Provides hydrogen atoms to complete the reductive debromination process after C-Br bond cleavage. | |

| **Catalysts (e.g., TiO₂) ** | Significantly accelerates degradation. | Generates highly reactive species (e.g., hydroxyl radicals) upon UV irradiation, which attack the dibenzofuran structure. | nih.gov |

| Clouds | Variable; can increase or decrease rates. | Enhances rates through light scattering (e.g., above or between clouds) or decreases rates by blocking sunlight (e.g., below clouds). | semanticscholar.orgcopernicus.org |

| Aerosols | Generally decreases rates in the boundary layer. | Scatters and absorbs incoming solar radiation, reducing the amount of UV light available for photolysis. | copernicus.org |

The photolysis of this compound is expected to produce a series of lower-brominated dibenzofurans through the sequential loss of bromine atoms. Based on studies of analogous chlorinated compounds, the degradation proceeds in a stepwise manner. csbsju.edunih.gov

The primary photoproducts would be various isomers of tribromodibenzofuran (TrBDF) . As the photolysis continues, these intermediates would further degrade to form dibromodibenzofurans (DBDFs) and subsequently monobromodibenzofurans (MBDFs) . Eventually, complete debromination could lead to the formation of the parent dibenzofuran molecule.

In addition to debromination products, other intermediates can be formed. Photolytic cleavage of the ether bond can produce hydroxylated biphenyls. For the parent dibenzofuran, photolysis in water yields 2,2'-dihydroxybiphenyl, which can be further transformed into 2,2',3-trihydroxybiphenyl. csbsju.edu It is plausible that brominated analogues would follow a similar pathway, leading to the formation of various brominated and hydroxylated biphenyls.

| Precursor Compound | Expected Photoproducts/Intermediates | Transformation Pathway | Citation(s) |

| This compound | Tribromodibenzofurans (TrBDFs) | Reductive Debromination | csbsju.edunih.gov |

| Dibromodibenzofurans (DBDFs) | Sequential Reductive Debromination | csbsju.edunih.gov | |

| Monobromodibenzofurans (MBDFs) | Sequential Reductive Debromination | csbsju.edunih.gov | |

| Dibenzofuran | Complete Reductive Debromination | csbsju.edu | |

| Brominated dihydroxybiphenyls | C-O Bond Cleavage and Hydroxylation | csbsju.edu |

While highly halogenated compounds are generally resistant to microbial attack, the core dibenzofuran structure can be degraded by various microorganisms. This process typically occurs under aerobic conditions and serves as a model for the potential breakdown of its halogenated derivatives, often through cometabolism.

The microbial degradation of dibenzofuran has been extensively studied in several bacterial strains, particularly within the genus Sphingomonas. nih.govnih.govnih.govconsensus.app The key initial step in the catabolic pathway is an attack by a multicomponent enzyme system known as dibenzofuran 4,4a-dioxygenase . uni-konstanz.de This enzyme catalyzes an "angular dioxygenation," where molecular oxygen is incorporated across the C4 and C4a positions, adjacent to the ether bridge. nih.govresearchgate.net

This enzymatic reaction forms a chemically unstable diene-diol-hemiacetal intermediate. uni-konstanz.de This intermediate spontaneously rearomatizes, which cleaves the central furan ring to produce 2,2',3-trihydroxybiphenyl . nih.govnih.gov

From this point, the pathway proceeds via meta-cleavage:

The dihydroxylated ring of 2,2',3-trihydroxybiphenyl is cleaved by another enzyme, an extradiol dioxygenase. nih.gov

This cleavage yields a yellow-colored intermediate, 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoic acid (HOPDA) . nih.gov

A hydrolase then acts on this intermediate, cleaving the alkene chain to form salicylic acid and 2-hydroxypenta-2,4-dienoic acid. nih.govnih.gov

Salicylic acid can then be further metabolized and funneled into central metabolic pathways like the Krebs cycle. nih.gov

While bacteria may not be able to use a highly brominated compound like this compound as a sole carbon source, cometabolic degradation is possible. Studies on chlorinated dibenzofurans have shown that bacteria like Sphingomonas sp. RW1 can degrade mono- and dichlorinated congeners, indicating that the dioxygenase enzymes can tolerate some halogen substitution. nih.govconsensus.app

| Bacterial Strain | Key Enzyme System | Initial Step | Primary Metabolites | Citation(s) |

| Sphingomonas wittichii RW1 | Dibenzofuran Dioxygenase | Angular dioxygenation at C4, C4a | 2,2',3-Trihydroxybiphenyl, Salicylate | nih.govnih.gov |

| Sphingomonas sp. XLDN2-5 | Angular Dioxygenase | Angular dioxygenation | 2,2',3-Trihydroxybiphenyl, Salicylic acid | nih.gov |

| Rhodococcus sp. HA01 | DfdA/DbfA Dioxygenases | Angular dioxygenation | Chlorosalicylates (from chlorinated DBFs) | nih.gov |

| Terrabacter sp. DBF63 | Dibenzofuran Dioxygenase | Angular dioxygenation | Not specified | nih.gov |

Biodegradation Pathways

Cometabolic Activities and Specific Microbial Strains Involved in Dibenzofuran Transformation

Several bacterial strains have been identified that can cometabolically degrade dibenzofuran and its chlorinated counterparts, suggesting a similar potential for brominated forms. These strains often possess enzymes capable of acting on a range of aromatic compounds.

Identified Microbial Strains in Dibenzofuran and Halogenated Dibenzofuran Degradation:

| Microbial Genus | Specific Strain(s) | Substrate(s) Degraded | Key Findings |

| Sphingomonas | sp. strain XLDN2-5 | Dibenzofuran, Dibenzothiophene | Capable of cometabolically degrading dibenzofuran while utilizing carbazole as a growth substrate nih.gov. |

| Ralstonia | sp. strain SBUG 290 | Dibenzofuran | Co-oxidizes dibenzofuran when grown on biphenyl (B1667301), indicating a lateral dioxygenation mechanism nih.gov. |

| Burkholderia | sp. strain JB1 | 2-Chlorodibenzofuran | Degrades chlorinated dibenzofuran through a pathway similar to that for dibenzofuran nih.gov. |

| Brevibacterium | sp. DPO 1361 | Dibenzofuran | One of the early identified strains capable of utilizing dibenzofuran ethz.ch. |

| Staphylococcus | auricularis DBF63 | Dibenzofuran | Able to grow on dibenzofuran as a sole source of carbon and energy ethz.ch. |

The degradation of these compounds is often initiated by biphenyl- or naphthalene-degrading bacteria, which produce enzymes with broad substrate specificity that can act on the dibenzofuran structure nih.gov. The presence of bromine atoms in this compound likely influences the rate and extent of microbial transformation, with more highly halogenated compounds generally showing greater resistance to degradation.

Enzymatic Mechanisms and Proposed Pathways for Brominated Dibenzofuran Transformation

The enzymatic breakdown of dibenzofurans is primarily initiated by dioxygenase enzymes. These enzymes catalyze the insertion of both atoms of molecular oxygen into the aromatic ring, a critical first step in destabilizing the molecule for further degradation.

Based on studies of dibenzofuran and its chlorinated analogs, two main initial enzymatic attack strategies are proposed:

Angular Dioxygenation: This is the most common pathway, where a dioxygenase attacks the carbon atoms adjacent to the ether bridge (positions 4 and 4a) nih.govethz.ch. This leads to the formation of an unstable diol that is subsequently rearomatized and cleaved.

Lateral Dioxygenation: In this pathway, the dioxygenase attacks a lateral aromatic ring (e.g., positions 1,2 or 2,3) nih.gov.

Following the initial dioxygenase attack, a series of enzymatic reactions lead to the opening of the aromatic ring and the formation of intermediates that can enter central metabolic pathways. A proposed general pathway for the degradation of a halogenated dibenzofuran is as follows:

Initial Dioxygenation: A dioxygenase enzyme attacks the dibenzofuran core, forming a cis-dihydrodiol.

Dehydrogenation: The cis-dihydrodiol is converted to a dihydroxylated intermediate.

meta-Cleavage: A second dioxygenase cleaves the dihydroxylated ring, leading to the formation of a hydroxylated phenyl hexadienoic acid derivative.

Hydrolysis and Further Degradation: The ring-cleavage product is further metabolized, often leading to the formation of halogenated salicylic acids, which can then be further degraded nih.gov.

For this compound, the positions of the bromine atoms would significantly influence the regioselectivity of the initial enzymatic attack and the subsequent stability of the intermediates. The presence of bromine at the 3,4,6, and 7 positions may hinder the typical angular dioxygenation and favor lateral dioxygenation, although specific studies are needed to confirm this.

Thermal Degradation and Stability in Environmental Contexts

Polybrominated dibenzofurans, including this compound, are known to be formed as unintentional byproducts during the thermal degradation of brominated flame retardants (BFRs) used in various consumer and industrial products. The thermal stability of these compounds is a critical factor in their environmental persistence.

In environmental contexts, such as accidental fires or improper incineration of BFR-containing materials, this compound can be formed and released. The thermal decomposition of BFRs can lead to the formation of a variety of brominated and polycyclic aromatic compounds. For example, the thermal degradation of tetrabromobisphenol A diallyl ether has been shown to release bromophenols such as 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol (B41969), which can be precursors to the formation of PBDFs cetjournal.it.

Once formed, the environmental stability of this compound is expected to be high due to the strong carbon-bromine bonds and the stable aromatic structure. This stability contributes to its potential for long-range transport and persistence in various environmental compartments.

Environmental Transport and Bioaccumulation Potential

The movement and accumulation of this compound in the environment are governed by its physicochemical properties, which are characteristic of persistent organic pollutants (POPs).

Atmospheric Transport and Deposition Dynamics

Like other POPs, this compound can undergo long-range atmospheric transport. This process allows for the distribution of the compound far from its original sources. The transport and deposition dynamics are influenced by several factors:

Volatility: The compound's tendency to vaporize into the atmosphere.

Particle Association: Its affinity for adsorbing onto airborne particulate matter.

Atmospheric Reactions: Degradation by photochemical reactions, although this is generally slow for polyhalogenated compounds.

Deposition: Removal from the atmosphere through wet (rain, snow) and dry (particle settling) deposition.

The fate of pollutants released into the atmosphere is largely determined by their release characteristics and is governed by meteorological principles, terrain, deposition rates, and the chemical's properties epa.gov. For persistent compounds like this compound, deposition from the air to soil and water bodies is a significant pathway for environmental contamination epa.gov.

Partitioning Behavior Between Environmental Media (e.g., Air, Water, Soil, Sediment)

The distribution of this compound between different environmental compartments is determined by its partitioning coefficients. These coefficients reflect the compound's affinity for various media.

Octanol-Water Partition Coefficient (Kow): This value indicates the compound's tendency to partition between an organic phase (like lipids in organisms) and water. A high log Kow value suggests a high potential for bioaccumulation. While a specific log Kow for this compound is not readily available, related compounds like decabromodiphenyl ethane have very high estimated log Kow values (between 7.52 and 13.6), indicating a strong tendency to bioaccumulate nih.gov.

Organic Carbon-Water Partition Coefficient (Koc): This coefficient describes the compound's tendency to adsorb to organic matter in soil and sediment. A high Koc value indicates that the compound will be relatively immobile in soil and will tend to accumulate in sediments in aquatic systems. The relationship between Koc and water solubility (S) can be used to estimate the partitioning behavior of pesticides and other organic pollutants researchgate.net.

Henry's Law Constant: This value relates the concentration of a compound in the air to its concentration in water at equilibrium, indicating its tendency to volatilize from water bodies.

Given its structure, this compound is expected to have a high Kow and Koc, leading to its accumulation in soil, sediment, and biota, and a low Henry's Law constant, suggesting it is less likely to volatilize from water.

Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Chains

Due to its lipophilic (fat-loving) nature and resistance to metabolic degradation, this compound has a high potential for bioaccumulation and biomagnification.

Bioaccumulation is the process by which a contaminant is taken up by an organism from its surrounding environment (water, soil, air) and from its food, leading to a concentration in the organism that is higher than in the surrounding medium ca.gov.

Biomagnification is the increasing concentration of a contaminant in organisms at successively higher levels in a food chain.

The potential for a chemical to bioaccumulate is often assessed using the following factors:

Bioconcentration Factor (BCF): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding water, where uptake is from water only epa.gov.

Bioaccumulation Factor (BAF): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding medium, considering all routes of exposure (water, food, etc.) ca.govepa.gov.

Biomagnification Factor (BMF): The ratio of the concentration of a chemical in a predator to the concentration in its prey nih.gov.

While specific BAF and BMF values for this compound are not available, studies on other brominated and chlorinated dibenzofurans have demonstrated their potential to bioaccumulate and biomagnify in both aquatic and terrestrial food webs. For instance, research on 2,3,7,8-tetrabromodibenzofuran (TeBDF) in mice showed significant accumulation in the liver nih.gov. The high lipophilicity and persistence of this compound suggest that it will behave similarly, posing a risk to organisms at higher trophic levels.

Advanced Analytical Methodologies for 3,4,6,7 Tetrabromo Dibenzofuran Detection and Quantification

Sample Collection and Preparation for Environmental and Biological Matrices

The initial and most critical stage in the analysis of 3,4,6,7-Tetrabromo-dibenzofuran involves the collection of a representative sample, followed by a rigorous preparation process to isolate the target analyte from complex matrices. This preparatory phase is designed to extract the compound of interest, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Optimized Sampling Strategies for Air, Water, Sediment, Soil, and Biota

The strategy for collecting samples is tailored to the specific environmental or biological medium being investigated to ensure the integrity and representativeness of the sample.

For air sampling, high-volume air samplers are commonly employed. These devices are equipped with a quartz-fiber filter to capture particle-bound PBDFs and a subsequent adsorbent, such as polyurethane foam (PUF), to trap gaseous-phase compounds. nih.gov A typical sampling session can last for 24 hours, drawing between 325 to 400 cubic meters of ambient air. nih.gov

Water sample analysis requires different approaches depending on the presence of particulate matter. For water samples free of particles, a standard liquid-liquid extraction is sufficient. However, if suspended solids are present, the water and particle phases should be separated and extracted individually. labcompare.com Passive samplers, like polyethylene sheets, can also be deployed to estimate the bioavailable concentrations of hydrophobic organic contaminants in aquatic environments. thermofisher.com

Sediment and soil sampling necessitates careful consideration to obtain a representative sample. Once collected, these solid samples require measures to make the this compound fully accessible to the extraction solvent. This can involve drying the sample, often by mixing with anhydrous sodium sulfate, to remove water that could impede extraction efficiency. labcompare.comnih.gov

For biota , such as fish tissue, samples are typically homogenized to ensure uniformity before extraction. nih.gov Due to the lipophilic nature of this compound, it is expected to accumulate in the fatty tissues of organisms.

Table 1: Optimized Sampling Strategies for Polybrominated Dibenzofurans

| Matrix | Sampling Technique | Key Parameters |

| Air | High-Volume Air Sampling | Quartz-fiber filter for particulate phase, Polyurethane foam (PUF) for gas phase; 24-hour sampling of 325-400 m³ of air. nih.gov |

| Water | Grab Sampling / Passive Sampling | Separate extraction of dissolved and particulate-bound phases; Polyethylene passive samplers for bioavailable fraction. labcompare.comthermofisher.com |

| Sediment/Soil | Core/Grab Sampling | Homogenization and drying with anhydrous sodium sulfate prior to extraction. nih.gov |

| Biota (Fish) | Tissue Collection | Homogenization of tissue samples to ensure uniformity. nih.gov |

Extraction Techniques for Polybrominated Dibenzofurans from Diverse Sample Types

Following sample collection, the next step is the extraction of this compound from the sample matrix. Several techniques are utilized, with the choice depending on the sample type and the desired efficiency.

Soxhlet extraction is a classic and robust method for solid samples like soil, sediment, and biota. This technique involves continuously washing the sample with a distilled solvent, ensuring intimate contact between the sample and the solvent. nih.gov A mixture of acetone and hexane (1:1, v/v) is a common solvent system used for a 48-hour extraction period. windows.net

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a more modern and efficient technique. PLE uses elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption and extraction time. gcms.cz For fish samples, a mixture of n-hexane and dichloromethane (9:1, v/v) at 100°C has been shown to be effective. nih.gov

Solid-Phase Extraction (SPE) is a preferred method for aqueous samples. Water is passed through a solid adsorbent material, often a C18-bonded silica cartridge, which retains the organic analytes. The analytes are then eluted with a small volume of an organic solvent. sigmaaldrich.com This method is effective for concentrating trace amounts of PBDFs from large volumes of water. hoganlovells.com

Table 2: Common Extraction Techniques for Polybrominated Dibenzofurans

| Extraction Technique | Applicable Matrices | Typical Solvents | Key Parameters |

| Soxhlet Extraction | Soil, Sediment, Biota | Acetone/Hexane (1:1) | 16-24 hours extraction time. nih.gov |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Biota | n-Hexane/Dichloromethane | Elevated temperature (e.g., 100°C) and pressure. nih.gov |

| Solid-Phase Extraction (SPE) | Water | Elution with Ethanol/Toluene | C18 cartridges for analyte retention. sigmaaldrich.com |

Multi-step Sample Clean-up and Fractionation Procedures (e.g., Silica, Alumina, Activated Carbon Column Chromatography)

Crude extracts from environmental and biological samples contain a multitude of co-extracted substances that can interfere with the final analysis. Therefore, a multi-step clean-up procedure is essential to remove these interferences.

Silica gel column chromatography is widely used for the initial clean-up. The silica can be modified with sulfuric acid to remove lipids and other organic matter. cetjournal.it A multi-layer silica gel column can be employed, which may contain layers of neutral, acidic, and basic silica gel to remove a wide range of interfering compounds. labrulez.com

Alumina column chromatography is often used as a subsequent clean-up step. Alumina can be activated to different levels to achieve specific separations. It is effective in separating PBDFs from other compounds, such as polychlorinated biphenyls (PCBs). mdpi.com Elution is typically performed with a series of solvents of increasing polarity.

Activated carbon column chromatography is a powerful technique for isolating planar molecules like dibenzofurans from non-planar compounds. The strong adsorption of planar aromatic compounds onto the carbon surface allows for their separation from other co-extractives. inchem.org

These clean-up steps can also be designed to fractionate the sample, separating different classes of compounds from each other. For instance, a combination of silica gel and Florisil columns can be used to separate PBDFs, PCBs, and polybrominated diphenyl ethers (PBDEs) into distinct fractions. nih.gov

Table 3: Sorbents Used in Clean-up and Fractionation of PBDFs

| Sorbent | Purpose | Elution Solvents (Example) |

| Silica Gel (Acid-modified) | Removal of lipids and biogenic material. cetjournal.it | Hexane, Dichloromethane |

| Alumina | Fractionation, separation from PCBs. mdpi.com | n-Hexane/Dichloromethane, Dichloromethane |

| Activated Carbon | Separation of planar (e.g., PBDFs) from non-planar compounds. inchem.org | Toluene (reverse elution) |

| Florisil | Separation of PBDFs from PBDEs and PCBs. nih.gov | Hexane, Dichloromethane/Hexane |

Chromatographic Separation Techniques

After extensive sample preparation, the final extract is analyzed using high-resolution chromatographic techniques to separate the individual PBDF congeners, including this compound, before detection and quantification.

High-Resolution Gas Chromatography (HRGC) for Congener-Specific Separation

High-Resolution Gas Chromatography (HRGC) is the cornerstone for the congener-specific analysis of PBDFs. nih.govresearchgate.net The separation is achieved on long capillary columns, typically 30 to 60 meters in length, with a narrow internal diameter (e.g., 0.25 mm). inchem.org The stationary phase of the column is a critical parameter for achieving the desired separation. Non-polar or semi-polar stationary phases, such as those based on 5% phenyl-polysiloxane, are commonly used. researchgate.net

The temperature program of the GC oven is carefully optimized to separate the various PBDF congeners based on their boiling points and interaction with the stationary phase. A typical program starts at a lower temperature and gradually ramps up to a higher temperature to elute the less volatile, more highly brominated congeners.

Optimization of Gas Chromatography Column Parameters for Brominated Compounds to Minimize Thermal Degradation and Isomerization

A significant challenge in the GC analysis of brominated compounds is their potential for thermal degradation and isomerization at the high temperatures used in the injector and column. manuallib.com Highly brominated congeners are particularly susceptible to breaking down into lower brominated compounds, which can lead to inaccurate quantification.

Several strategies are employed to mitigate these issues:

Injector Temperature: The injector temperature must be high enough to ensure the complete volatilization of the analytes but not so high as to cause significant degradation. Optimized injector temperatures are often in the range of 250-320°C. researchgate.netnih.gov

Column Length and Film Thickness: Shorter GC columns (e.g., 15 meters) with a thin film of stationary phase (e.g., 0.10 µm) can reduce the analysis time and the residence time of the analytes at high temperatures, thereby minimizing thermal degradation. researchgate.net

Injection Technique: Cool on-column injection, where the sample is introduced directly onto the column at a low temperature, can significantly reduce thermal stress on the analytes compared to hot split/splitless injection.

Carrier Gas: While helium is a common carrier gas, the use of hydrogen can allow for faster analysis at lower temperatures, which can also help to reduce thermal degradation. nih.gov

Table 4: Optimized GC Parameters for the Analysis of Brominated Compounds

| Parameter | Optimized Condition | Rationale |

| Injector Temperature | 250-320°C | Balances volatilization efficiency with minimizing thermal degradation. researchgate.netnih.gov |

| Column Dimensions | 15 m length, 0.25 mm I.D., 0.10 µm film thickness | Shorter column and thin film reduce analysis time and thermal stress. researchgate.net |

| Injection Technique | Cool On-Column | Minimizes thermal degradation in the injector. |

| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster analysis at lower temperatures. nih.gov |

| Oven Temperature Program | Ramped from low to high temperature | Optimized for congener-specific separation. |

Mass Spectrometric Detection and Quantification Approaches

Mass spectrometry, particularly when coupled with high-resolution gas chromatography, has become the cornerstone for the analysis of brominated dibenzofurans. This is due to its ability to provide both the high selectivity needed to differentiate between isomers and the sensitivity required for trace-level detection.

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the preferred method for the analysis of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs, including this compound. nih.gov This technique offers exceptional specificity and sensitivity, which are crucial for distinguishing between the numerous PBDD and PBDF congeners and quantifying them at very low levels. researchgate.net The high resolving power of the mass spectrometer (typically >10,000) allows for the accurate mass measurement of ions, which helps in differentiating target analytes from potential interferences with the same nominal mass. nih.gov

The specificity of HRGC/HRMS is essential for the quantitative determination of specific 2,3,7,8-substituted congeners in complex environmental samples like ambient air. epa.gov This methodology can achieve detection limits in the low or sub-picogram range, making it suitable for trace analysis. nih.gov For instance, in the analysis of animal tissues, typical limits of detection can range from 0.1 to 0.2 ng/kg on a wet weight basis. publications.gc.ca

Key advantages of HRGC/HRMS include:

High Specificity: Capable of separating and identifying individual toxic congeners from less toxic isomers. osti.gov

High Sensitivity: Achieves low detection limits necessary for environmental and biological monitoring. nih.govresearchgate.net

Accurate Quantification: Provides reliable quantitative data, which is critical for risk assessment. nih.gov

Electron Impact Ionization (EI) is a commonly used ionization technique in the mass spectrometric analysis of brominated dibenzofurans. nih.gov In EI, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. For PBDFs, the mass spectra often show sequential losses of bromine atoms (Br•) and the COBr• group. inchem.org

Selective Ion Monitoring (SIM) is a data acquisition mode that significantly enhances the sensitivity and selectivity of the analysis. wikipedia.org Instead of scanning the entire mass spectrum, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analyte. volatileanalysis.comtaylorandfrancis.com This reduces chemical noise and improves the signal-to-noise ratio, allowing for lower detection limits. volatileanalysis.com For confirmation of PBDFs, at least two ions from the molecular ion cluster are typically monitored in EI-SIM-MS. inchem.org

Table 1: Example of Ions Monitored in SIM for Tetrabromodibenzofurans

| Ion Description | m/z (mass-to-charge ratio) | Purpose |

| Molecular Ion 1 | [M]+ | Quantitation and Confirmation |

| Molecular Ion 2 | [M+2]+ | Confirmation (Isotopic Ratio) |

| Fragment Ion | [M-Br]+ | Confirmation |

Note: The exact m/z values will depend on the specific isotopic composition of bromine.

Tandem Mass Spectrometry (MS/MS) offers an additional layer of selectivity, which is particularly useful for analyzing complex samples where interferences are a significant concern. osti.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second mass analyzer. windows.net

This technique, often referred to as multiple reaction monitoring (MRM) when specific precursor-to-product ion transitions are monitored, can significantly reduce background noise and improve the certainty of identification. nih.gov MS/MS has been shown to provide sensitivities approaching those of HRMS methods for the analysis of chlorinated dioxins and furans, with the potential for fewer chemical interferences in some matrices. osti.gov The development of GC-MS/MS methods is considered a viable alternative to traditional HRMS analysis for dioxins and furans. windows.net

Due to the potential for false positives and the toxicological significance of these compounds, strict identification and confirmation criteria are essential. These criteria, often established by regulatory bodies like the US Environmental Protection Agency (EPA), ensure the reliability of analytical results. inchem.org

Key confirmation criteria typically include:

Correct Retention Time: The retention time of the analyte must match that of a known standard within a specified window. inchem.org

Simultaneous Signal Maxima: All monitored ions for a given analyte must maximize simultaneously. inchem.org

Correct Isotopic Ratio: The ratio of the monitored ions in the molecular ion cluster must be within a certain percentage (e.g., ±20%) of the theoretical ratio for a compound containing four bromine atoms. inchem.org

Signal-to-Noise Ratio: The signal for each monitored ion must be above a minimum signal-to-noise ratio (e.g., ≥ 2.5). inchem.org

Absence of Interferences: It must be demonstrated that co-eluting compounds, such as polybrominated diphenyl ethers (PBDEs), are not interfering with the analysis. inchem.org

Challenges in Analytical Determination: Chromatographic Interferences and Thermal Instability

The analysis of brominated dibenzofurans is not without its challenges. One of the primary difficulties is the potential for chromatographic interference, especially from PBDEs. nih.gov The fragmentation of certain PBDEs in the mass spectrometer can produce ions with the same mass-to-charge ratio as PBDFs with two fewer bromine atoms, leading to potential misidentification. inchem.org Therefore, effective chromatographic separation or selective cleanup procedures are crucial. nih.gov

Another significant challenge is the thermal instability of some brominated compounds. researchgate.net At the high temperatures used in gas chromatography, some PBDFs and related compounds can degrade or isomerize. researchgate.net To mitigate this, shorter GC columns with thinner film thicknesses are often preferred to reduce the elution temperature and the time the analytes spend at high temperatures. researchgate.net

Integration of Bioassay-Directed Screening with Mass Spectrometry for Identification of Emerging Contaminants like 2,3,7,8-Tetrabromo-dibenzofuran

A powerful approach for identifying emerging contaminants with biological activity is the integration of bioassays with mass spectrometry. This strategy, known as bioassay-directed analysis, uses the biological response of a sample to guide the chemical analysis. Samples are first screened using a bioassay to detect a specific biological effect, such as activation of the aryl hydrocarbon receptor (AhR), which is a mechanism of toxicity for dioxin-like compounds. nih.gov

Fractions of the sample that show a positive response in the bioassay are then subjected to detailed chemical analysis, typically using high-resolution mass spectrometry, to identify the specific compounds responsible for the observed toxicity. mdpi.com This integrated approach allows for the discovery of novel or unexpected contaminants that might be missed by traditional targeted analysis. chromatographyonline.com While this section's heading specifically mentions 2,3,7,8-Tetrabromo-dibenzofuran, the principles of bioassay-directed screening are applicable to the broader class of emerging brominated contaminants, including other PBDF isomers. This combination of techniques is invaluable for assessing the ecotoxicological status of water bodies and identifying previously unknown endocrine-disrupting chemicals. mdpi.comresearchgate.net

Structure Activity Relationships Sars and Environmental Receptor Interactions of Brominated Dibenzofurans

Influence of Molecular Structure on Environmental Persistence and Degradation Pathways

The environmental persistence of PBDFs, including 3,4,6,7-tetrabromo-dibenzofuran, is significantly influenced by their molecular structure. Halogenated organic compounds like PBDFs generally exhibit limited biodegradability and a tendency to persist in the environment nih.govresearchgate.net. However, their stability is not absolute and is subject to both abiotic and biotic degradation processes.

Photodegradation: A primary abiotic degradation pathway for PBDFs is photolysis, particularly under UV-visible radiation nih.govnih.gov. The carbon-bromine bond is weaker than the carbon-chlorine bond, which can lead to more rapid degradation of brominated compounds compared to their chlorinated counterparts under certain conditions nih.gov. The rate of photodegradation is influenced by the number of bromine substituents, with photoreactivity tending to increase with a higher number of bromine atoms nih.gov. For instance, studies on polybrominated diphenyl ethers (PBDEs), which are precursors to PBDFs, have shown that they degrade to form lower brominated congeners and even hydroxylated polybrominated dibenzofurans (OH-PBDFs) nih.gov. The surrounding matrix, such as polystyrene plastic, can also influence the rate and products of photodegradation nih.govnih.gov.

Biodegradation: Biotic degradation of PBDFs is generally a slower process. The presence and position of bromine atoms are critical factors determining the susceptibility of a congener to microbial degradation. Similar to their chlorinated analogs, the presence of four halogen atoms at the lateral 2, 3, 7, and 8 positions of the dibenzofuran (B1670420) structure is a major determinant of biological persistence nih.gov. Congeners lacking this specific substitution pattern are more readily metabolized nih.gov. The initial steps in the biodegradation of halogenated aromatic compounds often involve reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom. This process can make the molecule more susceptible to further degradation by aerobic microorganisms.

The degradation pathways for dibenzofuran itself involve dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage and eventual mineralization. However, the presence of bromine atoms, particularly in the 2,3,7,8-positions, sterically hinders enzymatic attack and increases the molecule's recalcitrance.

Congener-Specific Differences in Environmental Transport and Bioaccumulation

The environmental transport and bioaccumulation of PBDFs are highly dependent on the specific congener's physicochemical properties, which are in turn governed by its molecular structure.

Environmental Transport: Due to their hydrophobic and lipophilic nature, PBDFs tend to adsorb to particulate matter in the atmosphere and sediment in aquatic systems inchem.orgepa.gov. This association with particles influences their long-range transport potential. Modeling studies and detection in remote areas like the Arctic provide evidence for the long-range environmental transport of PBDFs pops.int. The degree of bromination affects the partitioning of congeners between different environmental compartments. Generally, lower brominated congeners are more volatile and can be transported in the vapor phase, while higher brominated congeners are more associated with particulate matter inchem.org.

Bioaccumulation and Biomagnification: Bioaccumulation is the process where the concentration of a substance builds up in an organism, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain cimi.orgwikipedia.org. PBDFs, being lipophilic, have a high potential for bioaccumulation in the fatty tissues of organisms nih.govmdpi.comnih.gov.

The number and position of bromine atoms significantly influence the bioaccumulation potential of PBDF congeners. Studies on both PBDFs and related compounds like PCDFs have shown that congeners with 2,3,7,8-substitution are more persistent in biota and, therefore, have a higher potential for bioaccumulation and biomagnification nih.govmdpi.comnih.gov. The molecular size of higher brominated dibenzofurans may affect their uptake efficiencies nih.govmdpi.com. Research on mice has indicated that the hepatic uptake ratios of 2,3,7,8-substituted dibenzofurans decrease with an increasing number of bromine substitutions mdpi.comnih.gov.

The table below illustrates the hepatic uptake and elimination half-times of various dibenzofuran congeners in mice, highlighting the influence of bromine substitution on these toxicokinetic parameters.

| Compound | Hepatic Uptake (% of dose) | Elimination Half-Time (days) |

| 2,3,8-TrBDF | <0.01 | Rapid (two-phase) |

| 2,3,7-TrBCDF | 42 | 5.6 |

| 2,3,7,8-TeBDF | 33 | 8.8 |

| 1,2,3,7,8-PeBDF | 29 | 13 |

| 2,3,7,8-TCDD | up to 84 | 8.7 |

| Data sourced from a study on C57BL/6J mice. mdpi.comnih.gov |

This data clearly shows that the non-2,3,7,8-substituted congener (TrBDF) is poorly retained, while the 2,3,7,8-substituted congeners show significant hepatic uptake and slower elimination, with the elimination half-time generally increasing with the degree of bromination mdpi.comnih.gov.

SARs for Receptor Binding and Induction of Biochemical Responses in Environmental Organisms

The toxicity of many halogenated aromatic hydrocarbons, including this compound, is mediated through their interaction with the aryl hydrocarbon receptor (AhR) nih.govunimib.it. The structure-activity relationships (SARs) for AhR binding and the subsequent induction of biochemical responses are well-defined for these compounds.

Upon binding to the AhR, the ligand-receptor complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT) protein, and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) nih.govnih.gov. This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 nih.gov.

Numerous studies have compared the toxicological profiles of PBDFs with their chlorinated analogues, the PCDFs. The general consensus is that their mechanisms of action are similar, with both classes of compounds exerting their effects through the AhR pathway nih.govbohrium.com. On a molar basis, the potencies of brominated dibenzofurans to induce biochemical and toxicological effects are often comparable to their chlorinated counterparts nih.govbohrium.com.

The relative effect potencies (REPs) of many 2,3,7,8-substituted PBDFs are within an order of magnitude of their corresponding PCDF congeners pops.int. This similarity in potency has led to the consideration of including PBDFs in the toxic equivalency factor (TEF) scheme, which is used to assess the risk of complex mixtures of dioxin-like compounds nih.govnih.govresearchgate.net. The underlying principle is that the effects of different congeners are additive nih.govresearchgate.net.

The affinity of a PBDF congener for the AhR is critically dependent on its bromine substitution pattern. The highest binding affinities and greatest toxic potencies are associated with congeners that have bromine atoms at the lateral positions 2, 3, 7, and 8 nih.gov. This substitution pattern confers a planar or near-planar conformation to the molecule, which is a key requirement for fitting into the ligand-binding pocket of the AhR.

The presence of bromine atoms in the lateral positions is thought to enhance the molecule's interaction with key amino acid residues within the AhR's ligand-binding domain. Increasing the number of bromine atoms at these lateral positions can further enhance binding affinity up to a certain point. However, very highly brominated congeners may have reduced activity due to their larger molecular size, which can hinder their ability to fit optimally within the receptor's binding pocket nih.govmdpi.com.

Conversely, the presence of bromine atoms at the ortho-positions (1, 4, 6, and 9) can lead to a non-planar conformation, which significantly reduces the congener's ability to bind to the AhR and elicit a toxic response. Non-2,3,7,8-substituted congeners are generally considered to be much less toxic, if not inactive, as AhR agonists nih.gov.

The following table summarizes the key structural features of PBDFs that influence their interaction with the AhR.

| Molecular Feature | Impact on AhR Binding and Activity |

| Bromination at lateral positions (2, 3, 7, and 8) | Essential for high-affinity binding and potent induction of AhR-mediated responses. Confers a planar structure. |

| Lack of bromination at lateral positions | Greatly reduces or eliminates AhR binding and subsequent toxicity. |

| Bromination at ortho-positions (1, 4, 6, and 9) | Induces a non-planar conformation, leading to a significant decrease in AhR binding affinity. |

| Degree of lateral bromination | Generally, increasing the number of lateral bromine atoms increases binding affinity up to tetra- or penta-bromination. |

Sources of Environmental Emissions and Strategies for Emission Control

Identification of Key Anthropogenic Emission Sources of Polybrominated Dibenzofurans

Polybrominated dibenzofurans (PBDFs), including the congener 3,4,6,7-Tetrabromo-dibenzofuran, are not intentionally produced but are formed as unintentional byproducts in various industrial and thermal processes. Their release into the environment is a significant concern due to their persistence and toxicity, which is similar to their chlorinated analogs, the polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). The primary anthropogenic sources of these compounds are linked to the production, use, and disposal of brominated flame retardants (BFRs) and high-temperature industrial activities. researchgate.net

A primary pathway for the formation of PBDFs is the thermal degradation of brominated flame retardants (BFRs). researchgate.netiaeg.com BFRs are a broad class of organobromine compounds added to a wide array of consumer products to reduce their flammability. nih.govepa.govresearchgate.net These products include plastics in electronic devices (e.g., printed circuit boards), textiles, furniture foam, and building materials. nih.govresearchgate.net When these BFR-treated products are subjected to heat during their lifecycle, disposal, or in accidental fires, they can undergo chemical transformations that result in the formation of PBDFs. nih.gov

The unintentional formation of PBDFs from BFRs can occur during the manufacturing of products containing these flame retardants, as well as during their use and, most significantly, at the end of their life. Waste streams containing discarded electronics (e-waste), furniture, and construction materials are major reservoirs of BFRs. The improper disposal or recycling of these waste streams, particularly through uncontrolled burning or smelting, can lead to significant emissions of PBDFs into the environment.

Table 1: Examples of Brominated Flame Retardants and Their Potential for PBDF Formation

| Brominated Flame Retardant (BFR) | Common Applications | Potential for PBDF Formation |

|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | Electronics, textiles, furniture foam | High, through thermal degradation |

| Tetrabromobisphenol A (TBBPA) | Printed circuit boards, electronics | Can form PBDFs under certain thermal conditions |

| Hexabromocyclodotecane (HBCD) | Polystyrene foam insulation | Potential for PBDF formation during combustion |

| Polybrominated Biphenyls (PBBs) | Older electronics and plastics | Known to form PBDFs upon pyrolysis nih.gov |

Emissions from High-Temperature Thermal Processes, including Industrial Incineration, Metal Smelters, and Accidental Fires

High-temperature thermal processes are significant sources of PBDF emissions. iaeg.cominchem.org These processes provide the necessary conditions for the formation of PBDFs from precursor compounds present in the feedstock or through de novo synthesis, where the compounds are formed from elemental bromine, carbon, and oxygen in the presence of a catalyst.

Industrial Incineration: Municipal and industrial waste incinerators that process materials containing BFRs are a major source of PBDF emissions. nih.govaaqr.orgresearchgate.net The combustion of plastics, electronics, and other consumer goods releases brominated precursors, which can then form PBDFs in the cooling zones of the incinerator. fao.org Studies have shown a significant correlation between the concentrations of PBDD/Fs and PCDD/Fs in incinerator flue gases, suggesting similar formation mechanisms. nih.gov

Metal Smelters: Secondary metal smelting operations, particularly those that recycle scrap metal, can be significant emitters of PBDFs. nih.govnih.gov The scrap metal feed often contains plastics and other materials treated with BFRs. During the high-temperature smelting process, these BFRs can be converted into PBDFs and released in the flue gas and fly ash. Secondary aluminum and copper smelters have been identified as important sources of these emissions. researchgate.net

Accidental Fires: Uncontrolled fires in buildings, vehicles, and waste dumps containing BFR-treated materials can lead to the formation and release of significant quantities of PBDFs. inchem.org The temperatures and conditions in such fires are often conducive to the pyrolytic and oxidative formation of these toxic compounds.